

Cyclopropanecarboxaldehyde: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cyclopropanecarboxaldehyde	
Cat. No.:	B031225	Get Quote

CAS Number: 1489-69-6

Synonyms: Cyclopropanecarbaldehyde, Formylcyclopropane, Cyclopropylmethanal[1][2][3]

This technical guide provides an in-depth overview of **cyclopropanecarboxaldehyde**, a valuable reagent in organic synthesis and a key building block for various applications, particularly in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Cyclopropanecarboxaldehyde is a clear, colorless to light orange or yellow liquid with a pungent odor.[1] It is characterized by a strained three-membered cyclopropane ring attached to a reactive aldehyde functional group.[1] This unique structure imparts distinct chemical reactivity, making it a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Physical and Chemical Properties of Cyclopropanecarboxaldehyde



Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ O	[2][4]
Molecular Weight	70.09 g/mol	[2][4][5]
Boiling Point	98-101 °C	[4][6]
Density	0.938 g/mL at 25 °C	[4][6]
Refractive Index (n ²⁰ /D)	1.4298	[6]
Flash Point	7 °C (45 °F)	[4]
Solubility	Soluble in water and chloroform.	[1]
Stability	Air sensitive, volatile.	
Storage Temperature	2-8°C	[4][6]

Spectroscopic Data

The structural features of **cyclopropanecarboxaldehyde** can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Cyclopropanecarboxaldehyde



Spectrum Type	Key Peaks/Signals	Reference(s)
¹H NMR (CDCl₃)	Predicted chemical shifts include a doublet for the aldehyde proton around 9.1-9.3 ppm and multiplets for the cyclopropyl protons at upfield chemical shifts.	[4][7]
¹³ C NMR (CDCl₃)	Predicted chemical shifts include a peak for the carbonyl carbon around 200-205 ppm and upfield signals for the cyclopropyl carbons.	[3][7]
Infrared (IR)	Characteristic peaks include a strong C=O stretch around 1700 cm ⁻¹ , C-H stretch of the aldehyde around 2720 and 2820 cm ⁻¹ , and C-H stretches of the cyclopropane ring around 3010 cm ⁻¹ .	[7]
Mass Spectrometry (EI)	The mass spectrum shows characteristic fragmentation patterns for this molecule.	[8]

Experimental Protocols: Synthesis of Cyclopropanecarboxaldehyde

There are two primary laboratory-scale methods for the synthesis of **cyclopropanecarboxaldehyde**.

Ring Contraction of 1,2-Cyclobutanediol

This method, adapted from the work of J. M. Conia and J. P. Barnier, is a facile and efficient procedure that utilizes readily available starting materials.



Experimental Protocol:

- Preparation of 1,2-Cyclobutanediol: A solution of 2-hydroxycyclobutanone (0.48 mol) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.16 mol) in anhydrous diethyl ether under a nitrogen atmosphere. After the addition is complete, the reaction mixture is stirred at room temperature. The reaction is then carefully hydrolyzed with wet sodium sulfate. The resulting solid is filtered, and the organic layer is dried and concentrated to yield a crude mixture of cis- and trans-1,2-cyclobutanediol.
- Ring Contraction to **Cyclopropanecarboxaldehyde**: A distilling flask is charged with the crude 1,2-cyclobutanediol (0.39 mol) and a catalytic amount of boron trifluoride etherate (10 μL). The mixture is heated to 230 °C. The product, **cyclopropanecarboxaldehyde**, along with water, distills over. The distillate is collected in a receiver cooled to -20 °C. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are dried over sodium sulfate, and the solvent is removed by distillation to yield pure **cyclopropanecarboxaldehyde**. The typical yield for this step is 65-80%.

Oxidation of Cyclopropylmethanol

This method involves the oxidation of the primary alcohol, cyclopropylmethanol, to the corresponding aldehyde.

Experimental Protocol:

- To a stirred solution of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), a solution of cyclopropylmethanol in CH₂Cl₂ is added.
- The reaction mixture is stirred at ambient temperature for approximately 3 hours.
- The reaction is monitored for completion. Upon completion, the mixture is filtered through a pad of silica gel to remove the chromium salts.
- The solvent is removed under reduced pressure to yield cyclopropanecarboxaldehyde.
 The reported yield for this reaction is about 60%.[9][10]



Applications in Drug Development: Inhibition of Hepatitis C Virus (HCV) Replication

The cyclopropane moiety is a valuable structural motif in medicinal chemistry, often incorporated to enhance the metabolic stability, potency, and binding affinity of drug candidates. **Cyclopropanecarboxaldehyde** serves as a key precursor for the introduction of the cyclopropyl group into pharmaceutically active molecules.

A prominent example of a drug containing a cyclopropane ring, conceptually derivable from **cyclopropanecarboxaldehyde**, is Simeprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

The Role of HCV NS3/4A Protease in Viral Replication

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[5] The HCV NS3/4A serine protease is a viral enzyme essential for this process, responsible for cleaving the polyprotein at four specific sites to release the non-structural proteins necessary for viral replication.[5] By inhibiting the NS3/4A protease, the viral life cycle is disrupted, preventing the virus from replicating.[2][7]

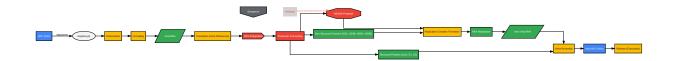
Mechanism of Action of Simeprevir

Simeprevir is a direct-acting antiviral (DAA) that acts as a competitive, reversible, and non-covalent inhibitor of the HCV NS3/4A protease.[3] It binds to the active site of the enzyme, blocking its proteolytic activity. This inhibition prevents the cleavage of the viral polyprotein, thereby halting the production of functional viral enzymes and structural proteins required for the assembly of new virus particles.[8]

Signaling Pathway: HCV Replication and its Inhibition by Simeprevir

The following diagram illustrates the key steps in the HCV replication cycle within a host hepatocyte and the point of intervention by simeprevir.





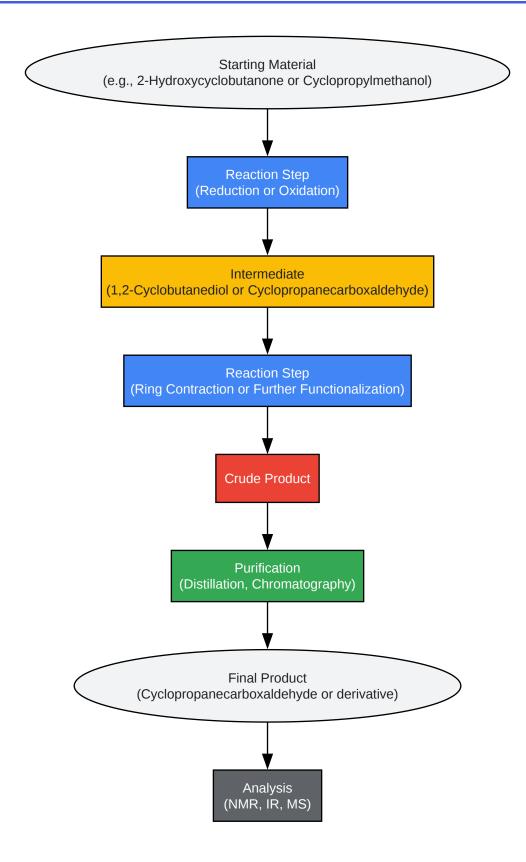
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Figure 1: The Hepatitis C Virus (HCV) replication cycle and the inhibitory action of Simeprevir.

Experimental Workflow: Synthesis of a Cyclopropyl- Containing Intermediate

The following diagram outlines a general experimental workflow for the synthesis of a cyclopropyl-containing intermediate, which could be a precursor for more complex molecules like simeprevir. This workflow is based on the common synthetic routes for cyclopropanecarboxaldehyde.





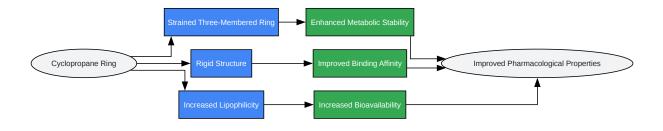
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Figure 2: General experimental workflow for the synthesis of cyclopropyl-containing intermediates.

Logical Relationship: The Role of Cyclopropane in Drug Design

The incorporation of a cyclopropane ring into a drug molecule can have several beneficial effects. The diagram below illustrates the logical relationships between the structural features of the cyclopropane ring and its impact on the pharmacological properties of a drug.



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Figure 3: The influence of the cyclopropane ring on drug properties.

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